Cas no 2172608-79-4 (4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid)

4-8-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid is a specialized synthetic intermediate designed for peptide and organic synthesis applications. Its structure incorporates an Fmoc-protected amino group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the 2-methylbut-2-enoic acid moiety offers potential for further functionalization. The extended octanamido linker enhances solubility and flexibility, facilitating efficient coupling reactions. This compound is particularly valuable in constructing modified peptides or conjugates where controlled incorporation of unsaturated or hydrophobic residues is required. Its stability under typical SPPS conditions and precise reactivity make it a reliable choice for researchers developing complex biomolecules or tailored organic frameworks.
4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid structure
2172608-79-4 structure
Product Name:4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid
CAS No:2172608-79-4
MF:C28H34N2O5
MW:478.579967975616
CID:6425721
PubChem ID:165876326
Update Time:2025-11-06

4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid
    • EN300-1530673
    • 2172608-79-4
    • 4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanamido]-2-methylbut-2-enoic acid
    • Inchi: 1S/C28H34N2O5/c1-20(27(32)33)16-18-29-26(31)15-5-3-2-4-10-17-30-28(34)35-19-25-23-13-8-6-11-21(23)22-12-7-9-14-24(22)25/h6-9,11-14,16,25H,2-5,10,15,17-19H2,1H3,(H,29,31)(H,30,34)(H,32,33)/b20-16+
    • InChI Key: XKQQSWICFFGQBU-CAPFRKAQSA-N
    • SMILES: O(C(NCCCCCCCC(NC/C=C(/C(=O)O)\C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 14
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 105Ų

4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid Pricemore >>

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Additional information on 4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid

Comprehensive Overview of 4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid (CAS No. 2172608-79-4)

In the realm of organic chemistry and pharmaceutical research, 4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid (CAS No. 2172608-79-4) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated as Fmoc-protected amino acid derivative, is a critical intermediate in peptide synthesis and drug development. Its Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a protective moiety, enabling controlled reactions in solid-phase peptide synthesis (SPPS), a technique widely used in biotechnology and medicinal chemistry.

The long-chain aliphatic spacer (octanamido) and the α,β-unsaturated carboxylic acid (2-methylbut-2-enoic acid) moiety contribute to its versatility in conjugation chemistry. Researchers frequently explore its role in click chemistry and bioconjugation, aligning with current trends in targeted drug delivery and proteolysis-targeting chimeras (PROTACs). These applications address modern challenges like precision medicine and degradation of undruggable targets, topics highly searched in scientific databases and AI-driven platforms.

From an SEO perspective, users often query: "Fmoc-amino acid applications", "CAS 2172608-79-4 uses", or "peptide synthesis building blocks". This compound’s relevance to cancer research and neurological disorders (e.g., amyloid aggregation studies) further boosts its visibility. Its hydrophobic and steric properties make it ideal for modifying peptide stability and bioavailability, a hot topic in oral peptide drug development.

Industrially, 2172608-79-4 is valued for its compatibility with automated synthesizers, addressing the demand for high-throughput screening and combinatorial chemistry. Environmental considerations also arise, as its Fmoc deprotection generates minimal waste compared to older Boc/Bzl methods, aligning with green chemistry principles—a trending search term among sustainable researchers.

Analytical characterization of this compound involves HPLC, mass spectrometry, and NMR, ensuring purity for sensitive applications. Its methylbutenoic acid segment may also interest material scientists exploring bio-based polymers, another rapidly growing field. Thus, 4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-methylbut-2-enoic acid bridges multiple disciplines, from drug discovery to biomaterials, making it a compound of enduring relevance.

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